molecular formula C12H14N4O B12919659 6-Amino-4-[(3,4-dimethylphenyl)amino]pyrimidin-2(1h)-one CAS No. 7147-24-2

6-Amino-4-[(3,4-dimethylphenyl)amino]pyrimidin-2(1h)-one

Cat. No.: B12919659
CAS No.: 7147-24-2
M. Wt: 230.27 g/mol
InChI Key: RTGFOPZUFUDKCT-UHFFFAOYSA-N
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Description

6-Amino-4-[(3,4-dimethylphenyl)amino]pyrimidin-2(1h)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of an amino group at position 6 and a 3,4-dimethylphenylamino group at position 4. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-[(3,4-dimethylphenyl)amino]pyrimidin-2(1h)-one typically involves the reaction of 3,4-dimethylaniline with a suitable pyrimidine precursor. One common method involves the condensation of 3,4-dimethylaniline with 2-chloro-4,6-diaminopyrimidine under reflux conditions in the presence of a base such as sodium hydroxide. The reaction is carried out in a polar solvent like ethanol or dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-[(3,4-dimethylphenyl)amino]pyrimidin-2(1h)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-4-[(3,4-dimethylphenyl)amino]pyrimidin-2(1h)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-4-[(3,4-dimethylphenyl)amino]pyrimidin-2(1h)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-4-[(3,4-dimethylphenyl)amino]pyrimidin-2(1h)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its 3,4-dimethylphenylamino group enhances its interaction with certain biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

7147-24-2

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

6-amino-4-(3,4-dimethylanilino)-1H-pyrimidin-2-one

InChI

InChI=1S/C12H14N4O/c1-7-3-4-9(5-8(7)2)14-11-6-10(13)15-12(17)16-11/h3-6H,1-2H3,(H4,13,14,15,16,17)

InChI Key

RTGFOPZUFUDKCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=O)NC(=C2)N)C

Origin of Product

United States

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